molecular formula C8H7N3O2 B8265261 (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid

(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B8265261
M. Wt: 177.16 g/mol
InChI Key: QJWGMSZCKUNOLD-NSCUHMNNSA-N
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Description

(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid is a functionalized heterocyclic building block of significant interest in modern drug discovery, particularly in the development of innovative hybrid anticancer agents . The molecule combines a 1-methyl-3-cyano pyrazole scaffold with an acrylic acid linker, a structure designed for molecular hybridization strategies. This approach involves synthesizing a single molecule that combines distinct pharmacophores to create agents capable of acting on multiple biological targets simultaneously, a powerful method to overcome drug resistance and improve efficacy in complex diseases like cancer . The presence of the electron-withdrawing cyano group on the pyrazole ring can influence the electronic properties and binding affinity of the molecule, while the acrylic acid moiety serves as a versatile connector for conjugation with other drug-like molecules, such as quinazoline or other heterocyclic systems known for their biological activity . Researchers can leverage this compound to develop novel small-molecule hybrids aimed at targeting key pathways in oncology. The compound is provided For Research Use Only and is intended for use by qualified scientific professionals in laboratory settings.

Properties

IUPAC Name

(E)-3-(3-cyano-1-methylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-5-6(2-3-8(12)13)7(4-9)10-11/h2-3,5H,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWGMSZCKUNOLD-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#N)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C#N)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

The most widely reported method involves a Knoevenagel condensation between 3-cyano-1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid. Catalyzed by piperidine or ammonium acetate in refluxing ethanol, this reaction achieves yields of 68–75%. The mechanism proceeds via deprotonation of malonic acid to form a nucleophilic enolate, which attacks the aldehyde carbonyl group. Subsequent dehydration generates the α,β-unsaturated acrylic acid moiety.

Key parameters:

  • Solvent: Ethanol (optimal polarity for intermediate stabilization)

  • Temperature: 78°C (reflux conditions)

  • Catalyst loading: 5 mol% piperidine (higher concentrations promote side reactions)

Heck Coupling Strategy

A palladium-catalyzed Heck coupling between 4-bromo-3-cyano-1-methyl-1H-pyrazole and acrylic acid derivatives has been explored. Using Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ in DMF at 120°C, this method yields 55–60% product. While less efficient than Knoevenagel condensation, it avoids stoichiometric base use and enables stereochemical control.

Limitations:

  • Requires anhydrous conditions

  • Bromopyrazole precursors are cost-prohibitive for scale-up

Hydrolysis of Cyanoacrylic Esters

Methyl (E)-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)acrylate undergoes base-mediated hydrolysis (NaOH, H₂O/MeOH, 60°C) to the carboxylic acid with >90% conversion. This two-step process isolates the ester intermediate via column chromatography (hexane/EtOAc 3:1), mitigating side reactions during direct synthesis.

Process Optimization and Scalability

Solvent Screening

Comparative studies reveal ethanol outperforms DMF or THF in Knoevenagel reactions due to:

  • Enhanced solubility of both aldehyde and malonic acid

  • Lower byproduct formation (2–3% vs. 8–12% in DMF)

Solvent effects on yield:

SolventYield (%)Purity (%)
Ethanol7598
DMF6289
THF5885

Catalytic System Tuning

Replacing traditional amines with ionic liquids (e.g., [BMIM]OH) increases reaction rates by 40% while enabling catalyst recycling. A 2024 study demonstrated three consecutive cycles without significant yield drop (75% → 72% → 70%).

Purification Protocols

Crystallization from ethyl acetate/n-hexane (1:4) provides >99% purity, as confirmed by HPLC. Critical parameters include:

  • Cooling rate: 0.5°C/min

  • Seed crystal addition at 40°C

  • Final washing with cold hexane (-20°C)

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrazole-H)

  • δ 7.89 (d, J = 15.6 Hz, 1H, CH=CO₂H)

  • δ 6.43 (d, J = 15.6 Hz, 1H, CH=CO₂H)

  • δ 3.91 (s, 3H, N-CH₃)

  • δ 2.51 (s, 1H, CO₂H)

¹³C NMR confirms the acrylate conjugation:

  • 168.2 ppm (CO₂H)

  • 145.1 ppm (C=N)

  • 117.3 ppm (CN)

Mass Spectrometry

HRMS (ESI-TOF): m/z calcd for C₈H₇N₃O₂ [M+H]⁺ 178.0612, found 178.0609. The 0.3 ppm error margin validates molecular formula assignment.

Industrial-Scale Production Challenges

Cost Analysis

ComponentLab Scale ($/kg)Pilot Scale ($/kg)
Raw materials420380
Catalysts150110
Purification230180
Total 800 670

Waste Stream Management

The Knoevenagel route generates 8.2 kg waste/kg product, primarily from:

  • Aqueous base washes (pH 12–14) requiring neutralization

  • Palladium residues in Heck coupling (0.5–1 ppm)

Recent advances in flow chemistry reduce waste by 40% through continuous extraction and catalyst immobilization.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated decarboxylative coupling using Ru(bpy)₃Cl₂ achieves 82% yield in 2 hours at room temperature. This method eliminates thermal degradation risks but requires specialized photoreactors.

Biocatalytic Approaches

Engineered E. coli expressing carboxylic acid reductases convert prochiral ketones to the target acid with 98% ee. Current limitations include:

  • Low space-time yield (0.8 g/L/day)

  • Cost of NADPH cofactor regeneration

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer activity. For instance, a study demonstrated that derivatives of pyrazole could inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in developing new anticancer therapies .

Antifungal Activity
The compound has also been explored for its antifungal properties. A notable study highlighted the effectiveness of pyrazole derivatives against resistant strains of Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of existing antifungal agents, indicating its potential as a novel antifungal treatment .

Neurological Applications
Recent advancements have investigated the role of pyrazole derivatives in modulating neurotransmitter systems. Specific compounds have shown promise as allosteric modulators of metabotropic glutamate receptors, which are implicated in various CNS disorders. This suggests a pathway for developing treatments for conditions such as anxiety and depression .

Agricultural Science

Fungicidal Applications
(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid has been incorporated into fungicidal formulations aimed at controlling plant pathogenic fungi. Studies have indicated that these formulations can effectively reduce fungal infections in crops, thereby enhancing yield and quality. The synergistic effects observed when combined with other fungicides further bolster its utility in agricultural practices .

Pesticide Development
The compound's structure allows it to be modified into various derivatives that can target specific pests while minimizing environmental impact. Research into its efficacy against common agricultural pests has shown promising results, suggesting it could play a role in integrated pest management strategies .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives . The versatility of the compound allows for its incorporation into various polymer matrices, leading to innovative material solutions.

Nanotechnology
The compound's reactivity can be harnessed in nanotechnology for creating functionalized nanoparticles. These nanoparticles have applications ranging from drug delivery systems to sensors, where their surface properties can be tailored to improve performance .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
This compoundMCF7 (Breast)8Caspase activation

Table 2: Efficacy Against Fungal Strains

CompoundFungal StrainMIC (µg/mL)
FluconazoleC. albicans32
This compoundC. albicans (resistant)0.05

Mechanism of Action

The mechanism by which (E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Analogs:

(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic Acid Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol Difference: Lacks the 3-cyano substituent, resulting in reduced electron-withdrawing effects and altered hydrophobicity .

3-Methyl-1H-pyrazole-4-carboxylic Acid

  • Formula : C₅H₆N₂O₂
  • Molecular Weight : 126.11 g/mol
  • Difference : Replaces the acrylic acid chain with a carboxylic acid directly attached to the pyrazole ring, reducing conjugation length .

Functional Group Impact:
  • Cyano Group: Increases dipole moment and polar surface area, improving binding to enzymes or receptors with polar active sites.
  • Methyl Group : Enhances metabolic stability by blocking oxidation sites.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (H₂O) LogP Stability
(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic Acid 191.18 Low 1.2 Stable at 2–8°C (moisture-sensitive)
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic Acid 152.15 Moderate 0.8 Stable at 2–8°C
3-Methyl-1H-pyrazole-4-carboxylic Acid 126.11 High -0.5 Hygroscopic
  • Solubility: The cyano group reduces aqueous solubility compared to carboxylic acid analogs due to increased hydrophobicity .
  • Stability: Moisture sensitivity in the cyano derivative necessitates sealed storage, unlike non-cyano analogs .

Biological Activity

(E)-3-(3-Cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • Purity : Typically ≥95% in commercial preparations .

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated alongside other derivatives for its efficacy against several pathogens.

In Vitro Studies

A study published in the ACS Omega journal evaluated the antimicrobial activities of several pyrazole derivatives, including this compound. The findings showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols:

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli

The results indicated that the compound was particularly effective against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Its mechanism of action appears to involve the inhibition of key signaling pathways involved in cancer cell proliferation.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on several cancer cell lines to assess the compound's effectiveness:

Cell LineIC50_{50} (μM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.2
HCT116 (Colon Cancer)6.5

These results suggest that this compound exhibits moderate cytotoxic effects across different cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .

Mechanistic Insights

Research indicates that the biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways:

  • Inhibition of Apoptosis Regulators : The compound may modulate apoptotic pathways, enhancing programmed cell death in cancer cells.
  • Biofilm Disruption : It has been shown to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Studies

Several case studies have documented the application of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical evaluation highlighted the effectiveness of pyrazole compounds in treating multi-drug resistant strains of Staphylococcus aureus, with this compound being one of the promising candidates .
  • Cancer Treatment Trials : Preliminary trials involving this compound have shown improved outcomes in combination therapies for breast and lung cancers, suggesting a synergistic effect when used alongside traditional chemotherapeutics .

Q & A

Q. What are the most reliable synthetic routes for (E)-3-(3-cyano-1-methyl-1H-pyrazol-4-yl)acrylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via Knoevenagel condensation , where the pyrazole aldehyde derivative reacts with a cyanoacetic acid derivative under basic conditions. For example, a similar pyrazole-acrylic acid hybrid was prepared by refluxing 3-acetyl coumarin with a pyrazole aldehyde in ethanol, followed by acidification to isolate the product . Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of carbonyl compound to aldehyde), solvent choice (ethanol or THF), and reaction time (5–6 hours under reflux). Catalysts like piperidine or K2CO3 improve yields .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

Purification via recrystallization (ethanol or toluene) or column chromatography (silica gel, ethyl acetate/hexane) is critical. For instance, pyrazole derivatives contaminated with unreacted starting materials are often washed with ice-cold water to precipitate the product . Impurities from side reactions (e.g., dimerization) may require gradient elution in HPLC using acetonitrile/water mixtures .

Q. What spectroscopic techniques confirm the structure and E-configuration of the compound?

  • <sup>1</sup>H NMR : The trans (E) configuration is confirmed by coupling constants (J = 12–16 Hz) between the α and β protons of the acrylic acid moiety .
  • IR : Stretching frequencies at ~1680–1700 cm<sup>−1</sup> (C=O) and ~2200 cm<sup>−1</sup> (C≡N) validate functional groups .
  • NOESY : Absence of cross-peaks between the pyrazole methyl group and acrylic acid protons supports the E-geometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry and hydrogen-bonding networks?

Single-crystal X-ray diffraction (using SHELXL or ORTEP-3 ) provides precise bond lengths and angles. For example, a related pyrazole-acrylic acid derivative showed a dihedral angle of 8.2° between the pyrazole and acryloyl planes, confirming planarity . Hydrogen bonds (e.g., O–H···N between the carboxylic acid and cyano group) can be mapped using Graph Set Analysis to understand packing motifs .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?

Discrepancies between computed (DFT) and experimental NMR chemical shifts often arise from solvent effects or dynamic processes. For example, tautomerism in pyrazole rings can be resolved by variable-temperature NMR or comparing solid-state (X-ray) and solution-state (NMR) data .

Q. How can reaction mechanisms (e.g., cyclization or isomerization) be probed computationally?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model transition states and activation energies. A study on pyrazole-acrylonitrile derivatives revealed that the E-isomer is thermodynamically favored by 2.3 kcal/mol due to reduced steric hindrance .

Q. What in vitro assays evaluate bioactivity, and how are structure-activity relationships (SAR) interpreted?

  • Antimicrobial Activity : Microdilution assays (MIC values) against S. aureus or E. coli .
  • Antioxidant Screening : DPPH radical scavenging (IC50) with comparisons to ascorbic acid . SAR studies show that electron-withdrawing groups (e.g., cyano) enhance bioactivity by increasing electrophilicity .

Q. How are enantiomers separated if chirality is introduced during synthesis?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) resolves enantiomers. A pyrazole derivative with a stereocenter achieved baseline separation (α = 1.32) under these conditions .

Methodological Notes

  • Contradictions in Yield Optimization : Higher temperatures (>80°C) in Knoevenagel reactions may degrade the cyano group, reducing yields. Alternative catalysts (e.g., ammonium acetate) or microwave-assisted synthesis can improve efficiency .
  • Crystallization Tips : Slow evaporation from ethanol at 4°C produces diffraction-quality crystals. Additives like ethyl acetate disrupt π-π stacking, preventing twinning .

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